molecular formula C13H11BrO3 B1331671 (6-Bromo-2-methoxy-1-naphthyl)acetic acid CAS No. 329269-13-8

(6-Bromo-2-methoxy-1-naphthyl)acetic acid

Cat. No.: B1331671
CAS No.: 329269-13-8
M. Wt: 295.13 g/mol
InChI Key: OCWWMPDZIQTHAR-UHFFFAOYSA-N
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Description

(6-Bromo-2-methoxy-1-naphthyl)acetic acid is a chemical compound with the molecular formula C13H11BrO3 and a molecular weight of 295.13 g/mol . This compound belongs to the class of carboxylic acids and is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 2nd position on the naphthalene ring.

Preparation Methods

The synthesis of (6-Bromo-2-methoxy-1-naphthyl)acetic acid typically involves several steps, including bromination and methoxylation of naphthalene derivatives followed by acetic acid substitution. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

(6-Bromo-2-methoxy-1-naphthyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

(6-Bromo-2-methoxy-1-naphthyl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: This compound is used in biochemical studies to investigate the effects of brominated and methoxylated naphthalene derivatives on biological systems.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-Bromo-2-methoxy-1-naphthyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(6-Bromo-2-methoxy-1-naphthyl)acetic acid can be compared with similar compounds such as:

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3/c1-17-12-5-2-8-6-9(14)3-4-10(8)11(12)7-13(15)16/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWWMPDZIQTHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357594
Record name (6-BROMO-2-METHOXY-1-NAPHTHYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329269-13-8
Record name (6-BROMO-2-METHOXY-1-NAPHTHYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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